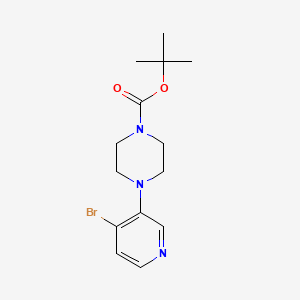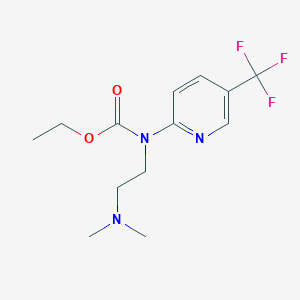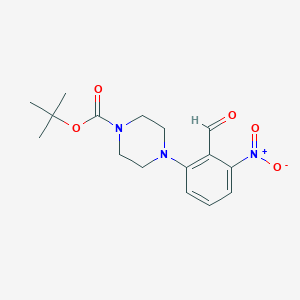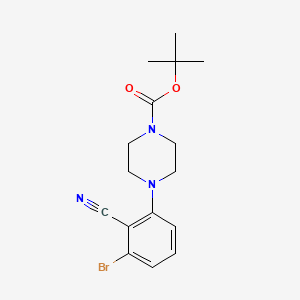
N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide
Vue d'ensemble
Description
N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide, also known as CTB or Compound 15, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CTB is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Applications De Recherche Scientifique
Nonaqueous Capillary Electrophoresis
Nonaqueous capillary electrophoresis has been utilized to separate imatinib mesylate and related substances, including benzamide derivatives, demonstrating the method's effectiveness in quality control and the analysis of synthesized samples. This process is significant for ensuring the purity and quality of pharmaceutical compounds (Ye et al., 2012).
Discovery of Histone Deacetylase Inhibitors
The discovery and development of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase (HDAC) inhibitor highlights its potential as an anticancer drug. This compound selectively inhibits certain HDACs, demonstrating significant antitumor activity in vitro and in vivo, and has entered clinical trials (Zhou et al., 2008).
Metabolism and Excretion Study
A detailed study on the absorption, distribution, metabolism, and excretion of vismodegib, a benzamide derivative, in rats and dogs revealed extensive metabolism and excretion patterns. This research is crucial for understanding the pharmacokinetics of new therapeutic agents (Yue et al., 2011).
C-H Borylation of Benzamides and Pyridines
Research on the iridium-catalyzed C-H borylation of benzamides and pyridines, including benzamide derivatives, has shown promising results. This method contributes to the development of more efficient synthetic pathways in organic chemistry and drug discovery (Yang et al., 2019).
Development of Potassium Channel Openers
The development of N-pyridyl benzamide derivatives as KCNQ2/Q3 potassium channel openers for the treatment of epilepsy and pain illustrates the therapeutic potential of benzamide compounds in neurological disorders. This research has led to the identification of compounds with promising activity and acceptable safety profiles (Amato et al., 2011).
Synthesis of Phthalimide Derivatives
The cobalt-catalyzed direct carbonylative synthesis of phthalimide motifs from N-(pyridin-2-ylmethyl)benzamides offers a novel approach to synthesizing phthalimide derivatives, showcasing the versatility of benzamide compounds in organic synthesis (Fu et al., 2019).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2F3N2O/c20-14-4-6-15(7-5-14)25-18(27)12-3-1-2-11(8-12)16-9-13(19(22,23)24)10-17(21)26-16/h1-10H,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKBMGADWGLCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)C3=NC(=CC(=C3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-phenyl)-3-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B1401691.png)

![{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine](/img/structure/B1401694.png)

![2-[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-methyl-hydrazono]-propionic acid ethyl ester](/img/structure/B1401697.png)


![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine](/img/structure/B1401703.png)
![[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401704.png)

![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401706.png)
![(4-Chloro-phenyl)-(1-methyl-7-trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazin-4-yl)-methanone](/img/structure/B1401707.png)

